Cas no 316810-86-3 (5-bromo-1H-indazol-7-amine)
5-bromo-1H-indazol-7-amine Chemical and Physical Properties
Names and Identifiers
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- 7-Amino-5-bromoindazole
- 5-bromo-1H-indazol-7-amine
- 7-Amino-5-bromo-1H-indazole
- PB22662
- 1H-INDAZOL-7-AMINE, 5-BROMO-
- CS-0046329
- AS-34296
- MFCD13177026
- 7-AMino-5-broMo-1H-indazo...
- SY240000
- 5-bromo-2H-indazol-7-amine
- AKOS024083535
- EN300-4266535
- DTXSID80579224
- DB-296729
- Z1269128715
- 316810-86-3
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- MDL: MFCD13177026
- Inchi: InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11)
- InChI Key: ZFKUWCXXSFKAGI-UHFFFAOYSA-N
- SMILES: NC1=C2NN=CC2=CC(Br)=C1
Computed Properties
- Exact Mass: 210.97451g/mol
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.7Ų
5-bromo-1H-indazol-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002357-5g |
5-Bromo-1H-indazol-7-amine |
316810-86-3 | 95% | 5g |
$812.04 | 2023-09-02 | |
| Alichem | A269002357-10g |
5-Bromo-1H-indazol-7-amine |
316810-86-3 | 95% | 10g |
$1218.06 | 2023-09-02 | |
| Alichem | A269002357-25g |
5-Bromo-1H-indazol-7-amine |
316810-86-3 | 95% | 25g |
$2090.40 | 2023-09-02 | |
| Chemenu | CM107761-5g |
5-bromo-1H-indazol-7-amine |
316810-86-3 | 97% | 5g |
$495 | 2021-08-06 | |
| Chemenu | CM107761-10g |
5-bromo-1H-indazol-7-amine |
316810-86-3 | 97% | 10g |
$802 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC353-200mg |
5-bromo-1H-indazol-7-amine |
316810-86-3 | 95% | 200mg |
213.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC353-1g |
5-bromo-1H-indazol-7-amine |
316810-86-3 | 95% | 1g |
774.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC353-50mg |
5-bromo-1H-indazol-7-amine |
316810-86-3 | 95% | 50mg |
102.0CNY | 2021-07-15 | |
| TRC | A576848-100mg |
7-Amino-5-bromo-1H-indazole |
316810-86-3 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A576848-500mg |
7-Amino-5-bromo-1H-indazole |
316810-86-3 | 500mg |
$ 210.00 | 2022-06-08 |
5-bromo-1H-indazol-7-amine Suppliers
5-bromo-1H-indazol-7-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 5-bromo-1H-indazol-7-amine
Research Brief on 5-bromo-1H-indazol-7-amine (CAS: 316810-86-3) and Its Applications in Chemical Biology and Medicine
5-bromo-1H-indazol-7-amine (CAS: 316810-86-3) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its indazole core structure and bromine substitution, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its role as a key intermediate in the development of kinase inhibitors, anticancer agents, and other therapeutic compounds targeting critical cellular pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-bromo-1H-indazol-7-amine in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The bromine atom at the 5-position was found to be crucial for maintaining optimal binding affinity, while the 7-amino group provided a handle for further structural modifications. The resulting compounds exhibited potent inhibitory activity against BTK, with IC50 values in the low nanomolar range, suggesting potential applications in the treatment of B-cell malignancies and autoimmune disorders.
Another significant application of 5-bromo-1H-indazol-7-amine was reported in a recent Nature Communications article, where it was used as a precursor for the development of selective FGFR (fibroblast growth factor receptor) inhibitors. The study highlighted the compound's ability to serve as a scaffold for generating isoform-selective inhibitors, addressing a major challenge in targeted cancer therapy. Structural optimization led to compounds with improved pharmacokinetic properties and reduced off-target effects, demonstrating the value of this chemical building block in drug design.
From a synthetic chemistry perspective, 5-bromo-1H-indazol-7-amine offers several advantages. The bromine substituent enables various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the introduction of diverse pharmacophores. Recent advances in flow chemistry have further enhanced the efficiency of synthesizing and derivatizing this compound, as described in a 2024 Organic Process Research & Development publication. These methodological improvements have significantly reduced production costs and increased scalability, making 5-bromo-1H-indazol-7-amine more accessible for medicinal chemistry programs.
Beyond its applications in small molecule drug discovery, 5-bromo-1H-indazol-7-amine has also found use in chemical biology research. A 2023 ACS Chemical Biology study utilized this compound as a starting point for developing activity-based protein profiling (ABPP) probes. The researchers created covalent inhibitors that could selectively label and identify kinase targets in complex proteomes, providing valuable tools for target identification and validation in drug discovery pipelines.
In conclusion, 5-bromo-1H-indazol-7-amine (CAS: 316810-86-3) continues to be a valuable chemical entity in pharmaceutical research and development. Its versatility as a synthetic intermediate, combined with the biological relevance of its derivatives, positions this compound as an important tool in the discovery of new therapeutic agents. Ongoing research is expected to further expand its applications, particularly in the areas of targeted cancer therapies and precision medicine approaches.
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